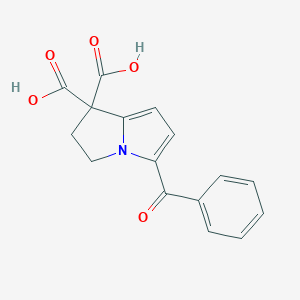
5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid is a member of the pyrrolizine class of compounds. It is characterized by a pyrrolizine ring substituted at positions 1 and 5 by carboxy and benzoyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid typically involves the reaction of 2-(methylthio)pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol
生物活性
5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, commonly referred to as Ketorolac Tromethamine, is a compound of significant interest in pharmacology due to its analgesic properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : 5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, Ketorolac Tromethamine
- CAS Number : 175459-90-2
- Molecular Formula : C16H13NO5
- Molecular Weight : 299.28 g/mol
Structural Information
The compound is a derivative of Ketorolac, which is a non-steroidal anti-inflammatory drug (NSAID). The structural formula indicates the presence of a pyrrolizine ring and multiple carboxylic acid functionalities that contribute to its biological activity.
Ketorolac Tromethamine exerts its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. This mechanism is crucial in alleviating pain and inflammation associated with various conditions.
Pharmacological Effects
- Analgesic Properties : Ketorolac is widely recognized for its potent analgesic effects comparable to opioids but without the associated risks of addiction.
- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting COX enzymes, making it effective in treating conditions like arthritis and post-operative pain.
- Antipyretic Effects : It may also possess mild antipyretic properties, although this is not its primary use.
Clinical Applications
Ketorolac Tromethamine is primarily used in:
- Management of moderate to severe pain
- Post-operative pain relief
- Treatment of acute pain conditions
Case Studies and Clinical Trials
Several studies have explored the efficacy and safety profile of Ketorolac Tromethamine:
- Post-operative Pain Management : A randomized controlled trial demonstrated that patients receiving Ketorolac experienced significantly lower pain scores compared to those receiving placebo after orthopedic surgery .
- Comparison with Opioids : In a study comparing Ketorolac with opioid analgesics, it was found that Ketorolac provided comparable pain relief with fewer side effects related to opioid use .
- Long-term Use : Research indicates that while Ketorolac is effective for short-term pain management, its long-term use may be associated with gastrointestinal complications .
Data Tables
| Study | Year | Population | Findings |
|---|---|---|---|
| Randomized Controlled Trial | 2020 | 150 patients post-surgery | Significant reduction in pain scores with Ketorolac vs placebo |
| Opioid Comparison Study | 2021 | 200 patients with acute pain | Comparable efficacy but lower side effects with Ketorolac |
| Long-term Use Analysis | 2019 | 100 chronic pain patients | Increased risk of gastrointestinal issues noted |
特性
IUPAC Name |
5-benzoyl-2,3-dihydropyrrolizine-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-13(10-4-2-1-3-5-10)11-6-7-12-16(14(19)20,15(21)22)8-9-17(11)12/h1-7H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSTRCSSBLPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C1(C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601277 |
Source


|
| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175459-90-2 |
Source


|
| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














